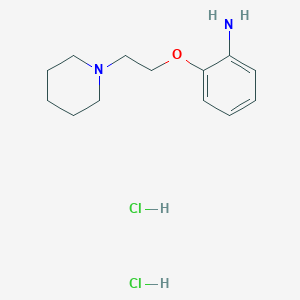

2-(2-Piperidin-1-ylethoxy)aniline;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(2-Piperidin-1-ylethoxy)aniline;dihydrochloride” is a chemical compound with the CAS Number: 1432034-78-0 . It has a molecular weight of 293.24 . The IUPAC name for this compound is 2-(2-(piperidin-1-yl)ethoxy)aniline dihydrochloride .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H20N2O.2ClH/c14-12-6-2-3-7-13 (12)16-11-10-15-8-4-1-5-9-15;;/h2-3,6-7H,1,4-5,8-11,14H2;2*1H . This code provides a specific representation of the molecular structure of the compound.Physical and Chemical Properties Analysis

The compound has a molecular formula of C13H22Cl2N2O . Unfortunately, additional physical and chemical properties like melting point, boiling point, and density are not available in the current data.Aplicaciones Científicas De Investigación

Synthesis and Antihypertensive Activity :

- A study by Clark et al. (1983) discusses the synthesis of spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones, compounds related to 2-(2-Piperidin-1-ylethoxy)aniline;dihydrochloride, and their evaluation for antihypertensive activity in rats. These compounds may act through central and peripheral mechanisms (Clark et al., 1983).

Inhibition of Platelet Aggregation and Thrombosis :

- De Candia et al. (2009) synthesized a series of benzyloxy anilides of nipecotic and isonipecotic acids, which included structures similar to this compound. These compounds showed in vitro inhibitory effects on platelet aggregation and blood coagulation enzymes, suggesting potential as antithrombotic drugs (De Candia et al., 2009).

Antiplatelet Activities in Piperlongumine Derivatives :

- Park et al. (2008) investigated the antiplatelet activities of derivatives of piperlongumine, a compound structurally related to this compound. These derivatives showed inhibitory effects on platelet aggregation induced by various agents (Park et al., 2008).

Anticancer Activity in Piperidin-4-one Derivatives :

- Aeluri et al. (2012) described the synthesis and anticancer activity evaluation of polysubstituted tetrahydropyridines and piperidin-4-one-3-carboxylates, which are closely related to the queried compound. Some of these compounds exhibited significant anticancer activity (Aeluri et al., 2012).

Corrosion Inhibition in Iron :

- Kaya et al. (2016) conducted a study on the adsorption and corrosion inhibition properties of piperidine derivatives on iron. This research showcases the application of such compounds in materials science, particularly in corrosion protection (Kaya et al., 2016).

Synthesis of Chiral Piperidines :

- Chěnevert and Dickman (1996) reported an enzymatic synthesis method for chiral, nonracemic cis-2,6- and cis,cis-2,4,6-substituted piperidines, demonstrating the utility of piperidine-based compounds in synthesizing complex natural products (Chěnevert & Dickman, 1996).

Safety and Hazards

Propiedades

IUPAC Name |

2-(2-piperidin-1-ylethoxy)aniline;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.2ClH/c14-12-6-2-3-7-13(12)16-11-10-15-8-4-1-5-9-15;;/h2-3,6-7H,1,4-5,8-11,14H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPPOLDBCSQQAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=CC=C2N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-3-(3-methoxybenzyl)-7-(4-methoxyphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2670411.png)

![N-[(2-aminophenyl)sulfonyl]glycine](/img/structure/B2670412.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2670416.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2670420.png)

![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone](/img/structure/B2670422.png)